Carbon tetraiodide (CI4, CAS 507-25-5) is a highly reactive, bright red tetrahalomethane utilized primarily as an electrophilic iodinating agent and precursor for complex organic synthesis [1]. Characterized by its exceptionally weak carbon-iodine bonds, CI4 serves as a critical reagent in Appel-type reactions and Wittig-type alkenations, enabling the conversion of alcohols to alkyl iodides and aldehydes to 1,1-diiodoalkenes under mild conditions [2]. From a procurement perspective, CI4 is distinguished by its strict handling requirements—necessitating refrigerated storage (2–8 °C) and protection from light to prevent decomposition into tetraiodoethylene and elemental iodine—making its selection highly deliberate compared to more stable, lighter halocarbons .
Substituting carbon tetraiodide with lighter tetrahalomethanes like carbon tetrabromide (CBr4) or carbon tetrachloride (CCl4) fundamentally alters the reaction product, yielding alkyl bromides or chlorides rather than the highly reactive alkyl iodides required for downstream cross-coupling [1]. While elemental iodine (I2) or methyl iodide can sometimes serve as alternative iodide sources in Appel reactions, CI4 provides a direct, solid-state structural analog to CBr4 that often delivers superior chemoselectivity and milder reaction conditions for acid-sensitive substrates [2]. Furthermore, substituting CI4 in Wittig-type alkenations completely abolishes the formation of 1,1-diiodoalkenes, which are indispensable intermediates for stereoselective Z-iodoalkene synthesis, proving CI4 cannot be generically replaced without redesigning the entire synthetic route [3].
The driving force behind the high reactivity of CI4 as an iodinating agent is its exceptionally low carbon-halogen bond dissociation energy. The C-I bond in CI4 is approximately 180 kJ/mol, which is significantly weaker than the C-Br bond in CBr4 (~234 kJ/mol) and the C-Cl bond in CCl4 (~297 kJ/mol) [1]. This thermodynamic difference allows CI4 to readily transfer electrophilic iodine under mild conditions, facilitating reactions that would require harsher activation with lighter halocarbons[2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
| Target Compound Data | ~180 kJ/mol (CI4) |
| Comparator Or Baseline | ~234 kJ/mol (CBr4) and ~297 kJ/mol (CCl4) |
| Quantified Difference | 54 kJ/mol lower than CBr4; 117 kJ/mol lower than CCl4 |
| Conditions | Standard thermodynamic bond dissociation energy estimates |
The low bond energy dictates CI4's superior performance as a mild halogen donor, justifying its selection when substrates cannot tolerate the forcing conditions required by CBr4 or CCl4.
Unlike carbon tetrabromide, which is a stable solid at room temperature (melting point 93 °C, boiling point 190 °C), carbon tetraiodide exhibits profound thermal and photochemical instability . CI4 undergoes partial decomposition even at moderate temperatures to yield tetraiodoethylene (C2I4) and elemental iodine (I2) [1]. Consequently, CI4 strictly requires refrigerated storage at 2–8 °C and inert, dark conditions, whereas CBr4 and CCl4 can be stored at ambient laboratory temperatures .
| Evidence Dimension | Recommended Storage Temperature and Stability |
| Target Compound Data | 2–8 °C (Decomposes to I2 and C2I4 under heat/light) |
| Comparator Or Baseline | Ambient room temperature (CBr4 is stable up to its 190 °C boiling point) |
| Quantified Difference | Strict cold-chain requirement (2-8 °C) vs. ambient storage |
| Conditions | Standard laboratory storage and handling |
Buyers must ensure appropriate cold-chain shipping and refrigerated storage infrastructure, which directly impacts procurement costs and shelf-life management.
When utilized in the Appel reaction with triphenylphosphine (PPh3), CI4 exclusively yields alkyl iodides, whereas CBr4 yields alkyl bromides [1]. The resulting alkyl iodides possess a much lower carbon-halogen bond energy, making them significantly more reactive electrophiles in subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille couplings) compared to their bromide counterparts [2]. This qualitative shift in the end-product's electrophilicity is the primary strategic reason chemists procure CI4 over the cheaper and more stable CBr4.
| Evidence Dimension | Appel Reaction Halide Output |
| Target Compound Data | Yields alkyl iodides (highly reactive electrophiles) |
| Comparator Or Baseline | CBr4 yields alkyl bromides (moderately reactive electrophiles) |
| Quantified Difference | Complete shift in halogen identity and downstream coupling kinetics |
| Conditions | PPh3-mediated conversion of primary/secondary alcohols |
Procuring CI4 is essential when the target synthetic pathway requires the enhanced reactivity of an alkyl iodide for complex, sterically hindered cross-couplings.
CI4 is uniquely capable of converting aldehydes into 1,1-diiodoalkenes when reacted with triphenylphosphine, a transformation that cannot be achieved with standard elemental iodine (I2) [1]. Literature protocols demonstrate that this Wittig-type alkenation proceeds with high efficiency, often achieving yields of 75% to 92% depending on the substrate . These diiodoalkenes are critical intermediates that can be stereoselectively reduced to (Z)-1-iodoalkenes using a Zn-Cu couple, a sequence extensively used in complex natural product synthesis [2].
| Evidence Dimension | Yield of 1,1-diiodoalkenes |
| Target Compound Data | 75% - 92% yield of 1,1-diiodoalkenes |
| Comparator Or Baseline | I2 (Fails to produce 1,1-diiodoalkenes in this specific Wittig-type pathway) |
| Quantified Difference | High yield vs. no reaction for the specific gem-diiodo product |
| Conditions | CI4, PPh3, CH2Cl2, reacting with aldehydes |
For campaigns requiring stereocontrolled polyene synthesis, CI4 is an irreplaceable reagent that justifies its higher cost and handling complexity.
Ideal for converting primary and secondary alcohols to alkyl iodides under mild, neutral conditions, particularly when the substrate is acid-sensitive and cannot tolerate traditional hydroiodic acid (HI) treatments [1].
Procured specifically for Wittig-type alkenations of aldehydes to form gem-diiodoalkenes, which serve as crucial linchpins for subsequent stereoselective reductions and cross-coupling cascades[2].
Selected over CBr4 when the downstream synthetic step (e.g., Stille or Suzuki coupling) demands the superior leaving-group ability of an iodide to achieve acceptable reaction rates and yields [3].
Irritant